molecular formula C19H18ClN3O3S B2897518 4-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide CAS No. 933214-72-3

4-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2897518
CAS RN: 933214-72-3
M. Wt: 403.88
InChI Key: UFZUYMURZTUJLW-UHFFFAOYSA-N
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Description

4-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamide drugs and has been found to possess various pharmacological properties that make it a promising candidate for drug development.

Scientific Research Applications

Anti-Tubercular Activity

This compound has been investigated for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . These findings suggest that the compound and its derivatives could be further developed as a part of new treatments for tuberculosis, especially in cases where resistance to first-line drugs is an issue.

Molecular Docking Studies

In silico molecular docking studies are crucial for understanding the interaction between drugs and their targets. This compound’s derivatives have been used in docking studies to reveal their suitability for further development as anti-tubercular agents . Such studies can help in optimizing the compound for better efficacy and safety profiles.

Cytotoxicity Evaluation

Evaluating the cytotoxicity of new compounds is essential for drug safety. The derivatives of this compound have been tested on HEK-293 (human embryonic kidney) cells to determine their safety profile. Results indicate that these compounds are non-toxic to human cells at certain concentrations, which is promising for further drug development efforts .

Crystallography

Single crystal development is a part of the compound’s characterization process. Crystals of certain derivatives have been developed, which allows for the detailed study of their molecular structure and properties . This information is vital for understanding the compound’s interactions at the atomic level and can guide the synthesis of more effective derivatives.

properties

IUPAC Name

4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-12-10-18(13(2)9-16(12)20)27(24,25)23-15-6-4-5-14(11-15)17-7-8-19(26-3)22-21-17/h4-11,23H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZUYMURZTUJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide

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